Cas no 36567-14-3 (2-isocyanato-1-(methylsulfanyl)propane)

2-Isocyanato-1-(methylsulfanyl)propane is a sulfur-containing isocyanate compound characterized by its reactive isocyanate (–NCO) functional group and methylthio (–SCH₃) substituent. This structure imparts unique reactivity, making it suitable for applications in specialty polymer synthesis, particularly in the production of polyurethanes and other isocyanate-derived materials. The presence of the methylthio group may influence the compound's solubility and compatibility with specific substrates, offering tailored properties in crosslinking or adhesive formulations. Its reactivity with hydroxyl, amine, or other nucleophilic groups enables precise modification of material characteristics. Proper handling is essential due to the isocyanate group's sensitivity to moisture and potential health hazards. Storage under anhydrous conditions is recommended to maintain stability.
2-isocyanato-1-(methylsulfanyl)propane structure
36567-14-3 structure
Product name:2-isocyanato-1-(methylsulfanyl)propane
CAS No:36567-14-3
MF:C5H9NOS
MW:131.196059942245
MDL:MFCD24450818
CID:5248792
PubChem ID:112704019

2-isocyanato-1-(methylsulfanyl)propane Chemical and Physical Properties

Names and Identifiers

    • Propane, 2-isocyanato-1-(methylthio)-
    • 2-isocyanato-1-(methylsulfanyl)propane
    • MDL: MFCD24450818
    • Inchi: 1S/C5H9NOS/c1-5(3-8-2)6-4-7/h5H,3H2,1-2H3
    • InChI Key: BEGZNOMYGCAIOD-UHFFFAOYSA-N
    • SMILES: C(SC)C(N=C=O)C

2-isocyanato-1-(methylsulfanyl)propane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-281537-2.5g
2-isocyanato-1-(methylsulfanyl)propane
36567-14-3 95.0%
2.5g
$1650.0 2025-03-19
Enamine
EN300-281537-5.0g
2-isocyanato-1-(methylsulfanyl)propane
36567-14-3 95.0%
5.0g
$2443.0 2025-03-19
Enamine
EN300-281537-0.25g
2-isocyanato-1-(methylsulfanyl)propane
36567-14-3 95.0%
0.25g
$774.0 2025-03-19
Enamine
EN300-281537-10.0g
2-isocyanato-1-(methylsulfanyl)propane
36567-14-3 95.0%
10.0g
$3622.0 2025-03-19
Enamine
EN300-281537-0.05g
2-isocyanato-1-(methylsulfanyl)propane
36567-14-3 95.0%
0.05g
$707.0 2025-03-19
Enamine
EN300-281537-0.1g
2-isocyanato-1-(methylsulfanyl)propane
36567-14-3 95.0%
0.1g
$741.0 2025-03-19
Enamine
EN300-281537-0.5g
2-isocyanato-1-(methylsulfanyl)propane
36567-14-3 95.0%
0.5g
$809.0 2025-03-19
Enamine
EN300-281537-1g
2-isocyanato-1-(methylsulfanyl)propane
36567-14-3
1g
$842.0 2023-09-09
Enamine
EN300-281537-5g
2-isocyanato-1-(methylsulfanyl)propane
36567-14-3
5g
$2443.0 2023-09-09
Enamine
EN300-281537-1.0g
2-isocyanato-1-(methylsulfanyl)propane
36567-14-3 95.0%
1.0g
$842.0 2025-03-19

Additional information on 2-isocyanato-1-(methylsulfanyl)propane

Introduction to 2-isocyanato-1-(methylsulfanyl)propane (CAS No. 36567-14-3)

2-isocyanato-1-(methylsulfanyl)propane, identified by the Chemical Abstracts Service Number (CAS No.) 36567-14-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of isocyanates, characterized by the presence of a highly reactive isocyanate group (-NCO). The structural incorporation of a methylsulfanyl (sulfur-containing) moiety at the 1-position of the propane backbone imparts unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry and drug development.

The isocyanato functional group in 2-isocyanato-1-(methylsulfanyl)propane is known for its ability to participate in a wide range of chemical reactions, including polymerization, urethane formation, and bioconjugation. These reactions are pivotal in the synthesis of polymers, adhesives, and coatings, as well as in the development of biologically active molecules. The presence of the methylsulfanyl group further enhances the compound's versatility by introducing sulfur into the molecular framework, which can influence both electronic and steric properties. This dual functionality makes 2-isocyanato-1-(methylsulfanyl)propane a promising candidate for applications in medicinal chemistry and materials science.

In recent years, advancements in synthetic methodologies have enabled more efficient and selective transformations involving isocyanates. One notable development is the use of transition-metal-catalyzed reactions to control regioselectivity and improve yields. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl or heteroaryl groups at specific positions adjacent to the isocyanate functionality. These strategies have opened new avenues for constructing complex molecular architectures, which are essential for designing novel therapeutic agents.

The pharmaceutical industry has been particularly interested in leveraging isocyanates for drug discovery. Isocyanates can serve as key intermediates in the synthesis of peptidomimetics and small-molecule inhibitors. The reactivity of the isocyanato group allows for facile coupling with nucleophiles such as amines and alcohols, facilitating the formation of amide or urea linkages. These linkages are ubiquitous in biologically active compounds and are often critical for maintaining biological activity. Furthermore, the sulfur atom in the methylsulfanyl group can serve as a handle for further functionalization via thiol-based chemistry, enabling the introduction of diverse pharmacophores.

Recent studies have highlighted the potential of 2-isocyanato-1-(methylsulfanyl)propane in developing novel biomaterials with tailored properties. For example, researchers have explored its use in generating polyurethanes with enhanced biocompatibility and mechanical strength. These polyurethanes find applications in tissue engineering scaffolds and drug delivery systems. The ability to precisely control molecular weight and architecture through polymerization reactions involving this compound has led to significant improvements in material performance.

The role of computational chemistry in optimizing reactions involving 2-isocyanato-1-(methylsulfanyl)propane cannot be overstated. Molecular modeling techniques have been instrumental in predicting reaction outcomes and identifying optimal reaction conditions. By simulating interactions between this compound and various substrates, chemists can design experiments that maximize yield while minimizing unwanted side products. This approach has accelerated the discovery process in drug development pipelines.

In conclusion, 2-isocyanato-1-(methylsulfanyl)propane (CAS No. 36567-14-3) represents a versatile building block with broad applications across synthetic chemistry, pharmaceutical research, and materials science. Its unique structural features—combining an electrophilic isocyanate group with a nucleophilic sulfur-containing moiety—make it an invaluable tool for constructing complex molecules with tailored functionalities. As research continues to uncover new synthetic strategies and applications, this compound is poised to play an increasingly important role in advancing scientific innovation.

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